molecular formula C43H85NO5 B11935565 heptadecan-9-yl 8-[2-hydroxyethyl-(7-nonoxy-7-oxoheptyl)amino]octanoate

heptadecan-9-yl 8-[2-hydroxyethyl-(7-nonoxy-7-oxoheptyl)amino]octanoate

Cat. No.: B11935565
M. Wt: 696.1 g/mol
InChI Key: DHSXTZODZPDPNC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Heptadecan-9-yl 8-[2-hydroxyethyl-(7-nonoxy-7-oxoheptyl)amino]octanoate (commonly abbreviated as SM-102) is an ionizable cationic lipid used in lipid nanoparticle (LNP) formulations for nucleic acid delivery, including mRNA and CRISPR/Cas9 ribonucleoproteins . Its structure features:

  • A heptadecan-9-yl hydrophobic tail.
  • An octanoate ester backbone.
  • A 2-hydroxyethyl group and a nonyloxy-oxoheptyl substituent in the amino linker region .

Key properties include:

  • Molecular formula: C₄₄H₈₇NO₅.
  • Molecular weight: 710.17 g/mol.
  • Purity: ≥98% (reagent grade).
  • Storage: -20°C for stability .

SM-102 enables LNPs to encapsulate and deliver nucleic acids by facilitating endosomal escape through pH-dependent ionization . It has been critical in preclinical studies for mRNA vaccines and gene-editing therapies .

Properties

Molecular Formula

C43H85NO5

Molecular Weight

696.1 g/mol

IUPAC Name

heptadecan-9-yl 8-[2-hydroxyethyl-(7-nonoxy-7-oxoheptyl)amino]octanoate

InChI

InChI=1S/C43H85NO5/c1-4-7-10-13-16-24-31-40-48-42(46)34-27-21-23-30-37-44(38-39-45)36-29-22-17-20-28-35-43(47)49-41(32-25-18-14-11-8-5-2)33-26-19-15-12-9-6-3/h41,45H,4-40H2,1-3H3

InChI Key

DHSXTZODZPDPNC-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCOC(=O)CCCCCCN(CCCCCCCC(=O)OC(CCCCCCCC)CCCCCCCC)CCO

Origin of Product

United States

Preparation Methods

Table 1: Key Reaction Parameters

StepReagents/ConditionsTemperatureDurationYield
EsterificationH₂SO₄ (cat.), heptadecan-9-ol, octanoic acid110°C6–8 hr~85%
OxidationPCC, CH₂Cl₂25°C12 hr~90%
AmidationDCC, TEA, THF0°C → 25°C24 hr~75%

Industrial-Scale Production Methods

Industrial production prioritizes scalability and cost-efficiency while maintaining stringent quality controls. Key adaptations include:

  • Continuous Flow Synthesis : Replaces batch reactors to enhance reaction consistency and reduce processing time. For example, tubular reactors enable precise temperature gradients during exothermic amidation steps.

  • In-Line Purification : Integrated chromatography systems (e.g., simulated moving bed chromatography) purify intermediates without manual handling, reducing contamination risks.

  • Solvent Recovery : Closed-loop systems recycle THF and DCM, aligning with green chemistry principles.

A notable challenge is the steric hindrance posed by the compound’s branched hydrocarbon chains, which necessitates higher catalyst loadings (15–20 mol%) compared to linear analogs.

Purification and Characterization

Post-synthesis purification is critical due to the compound’s pharmaceutical applications. Common methods include:

  • Flash Chromatography : Silica gel columns with gradient elution (hexane:ethyl acetate, 9:1 → 7:3) remove unreacted starting materials and byproducts.

  • Crystallization : Recrystallization from cold methanol yields >99% purity, as confirmed by HPLC.

Table 2: Analytical Characterization Data

ParameterMethodResult
PurityHPLC (C18 column)99.2% (λ = 254 nm)
Molecular WeightHRMS696.1 g/mol (calc. 696.1 g/mol)
Melting PointDSC42–45°C

Functional Modifications and Derivatives

Structural modifications are explored to optimize drug delivery performance:

  • PEGylation : Adding polyethylene glycol (PEG) chains to the hydroxyethyl group improves aqueous solubility and circulation half-life.

  • Branching Adjustments : Shortening the heptadecan-9-yl chain to C14 enhances membrane fusion rates but reduces payload capacity.

Comparative Analysis of Synthesis Strategies

Table 3: Laboratory vs. Industrial Methods

ParameterLaboratory SynthesisIndustrial Synthesis
Scale1–100 g10–100 kg
Catalyst Loading10 mol%5 mol% (optimized geometry)
PurificationManual chromatographyAutomated SMB chromatography
Cost EfficiencyLowHigh

Chemical Reactions Analysis

Types of Reactions

Heptadecan-9-yl 8-[2-hydroxyethyl-(7-nonoxy-7-oxoheptyl)amino]octanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures and inert atmospheres to prevent degradation .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or aldehydes, while reduction could produce alcohols .

Scientific Research Applications

Drug Delivery Systems

The amphiphilic nature of heptadecan-9-yl 8-[2-hydroxyethyl-(7-nonoxy-7-oxoheptyl)amino]octanoate allows it to form lipid nanoparticles, which are crucial for enhancing the bioavailability of therapeutic agents.

Case Studies

Research has shown that similar compounds have successfully delivered anticancer drugs, leading to enhanced therapeutic effects while minimizing side effects. For instance, studies on lipid-based nanoparticles have demonstrated improved targeting of cancer cells compared to traditional delivery methods.

Cancer Therapy

This compound exhibits potential as an anti-cancer agent through its role as a histone deacetylase (HDAC) inhibitor.

Clinical Implications

Several studies have highlighted the role of HDAC inhibitors in cancer treatment protocols, showing promising results in clinical trials for various cancers including leukemia and solid tumors .

Biochemical Research

In biochemical research, this compound serves as a valuable tool for studying cellular processes and interactions.

Interaction Studies

The compound has been used to investigate the interactions between lipids and proteins, particularly in membrane studies. Its ability to modulate cellular responses makes it a candidate for exploring lipid-protein interactions in various biological systems.

Applications in Assays

It is employed in assays designed to evaluate drug efficacy and cellular responses due to its amphiphilic properties that mimic natural cell membranes.

Summary Table of Applications

Application AreaDescriptionKey Findings/Studies
Drug Delivery SystemsForms lipid nanoparticles for drug encapsulation and deliveryEnhanced bioavailability of hydrophobic drugs
Cancer TherapyActs as an HDAC inhibitor to induce apoptosis in cancer cellsPromising results in clinical trials
Biochemical ResearchUsed to study lipid-protein interactions and cellular processesValuable insights into membrane dynamics

Mechanism of Action

The mechanism of action of heptadecan-9-yl 8-[2-hydroxyethyl-(7-nonoxy-7-oxoheptyl)amino]octanoate involves its interaction with lipid membranes. The compound integrates into lipid bilayers, altering their properties and potentially facilitating the delivery of therapeutic agents. The molecular targets include various membrane proteins and lipid components, influencing pathways related to membrane fluidity and permeability .

Comparison with Similar Compounds

Comparison with Similar Ionizable Lipids

Structural and Functional Differences

The table below compares SM-102 with structurally related ionizable lipids:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Primary Applications
SM-102 C₄₄H₈₇NO₅ 710.17 Nonyloxy-oxo, hydroxyethyl mRNA vaccines, CRISPR/Cas9 delivery
DLin-MC3-DMA C₄₈H₉₅NO₅ 766.29 Linoleyl tail, dimethylamino butanoate siRNA delivery (e.g., Onpattro®)
ALC-0315 C₄₈H₉₅NO₅ 766.29 Hexyldecanoyloxy, hydroxybutyl COVID-19 mRNA vaccines (Pfizer)
Heptadecan-9-yl 8-((2-hydroxyethyl)amino)octanoate C₂₇H₅₅NO₃ 441.73 Simplified hydroxyethylamino linker Research-grade LNP studies
Key Observations:

Tail Structure: SM-102’s heptadecan-9-yl tail provides intermediate hydrophobicity compared to DLin-MC3-DMA’s linoleyl chain (unsaturated) and ALC-0315’s branched hexyldecanoyloxy group. This affects LNP fluidity and biodistribution .

Linker Functionality: SM-102’s nonyloxy-oxoheptyl group enhances esterase-driven biodegradability, while the hydroxyethyl group improves protonation efficiency in acidic endosomes, aiding nucleic acid release .

Performance in Drug Delivery Systems

  • mRNA Encapsulation: SM-102-based LNPs show >90% encapsulation efficiency for mRNA, comparable to ALC-0315 but superior to simpler analogs like Heptadecan-9-yl 8-((2-hydroxyethyl)amino)octanoate .
  • Biodistribution : In rats, SM-102 (Lipid 5) accumulates primarily in the liver (~60% of administered dose) and spleen, similar to DLin-MC3-DMA but with faster clearance (t₁/₂ = 24 hours vs. 48 hours) .
  • Gene Editing Efficiency: SM-102 LNPs achieve 45–60% CRISPR/Cas9-mediated gene knockout in hepatocytes, outperforming ALC-0315 (30–40%) in murine models .

Stability and Commercial Viability

  • Stability: SM-102’s nonyloxy-oxo group improves thermal stability (melting point ~45°C) compared to analogs with shorter alkyl chains (e.g., 35°C for undecyloxy variants) .
  • Cost : Priced at ~$142/100 mg (BLD Pharm), SM-102 is cost-competitive with DLin-MC3-DMA (\sim$150/100 mg) but more affordable than custom-synthesized lipids .

Biological Activity

Heptadecan-9-yl 8-[2-hydroxyethyl-(7-nonoxy-7-oxoheptyl)amino]octanoate, also known as a complex lipid compound, has garnered attention in recent years for its potential biological activities, particularly in the fields of drug delivery and therapeutic applications. This article provides a comprehensive overview of its biological activity, including relevant research findings, case studies, and comparative analyses with similar compounds.

  • Molecular Formula : C44H87NO5
  • Molecular Weight : 710.17 g/mol
  • CAS Number : 2089251-33-0
  • Appearance : Colorless to light yellow liquid
  • Solubility : Soluble in organic solvents such as ethanol, dimethyl sulfoxide (DMSO), and dimethylformamide (DMF) .

Biological Activity Overview

This compound exhibits several notable biological activities:

  • Drug Delivery Systems :
    • The compound's amphiphilic nature allows it to form lipid nanoparticles (LNPs), enhancing the encapsulation and bioavailability of therapeutic agents. These lipid nanoparticles are particularly effective for delivering mRNA and proteins in cellular models .
    • Preliminary studies indicate that it can effectively interact with nucleic acids and proteins, facilitating cellular uptake and enhancing the bioactivity of incorporated drugs .
  • Anti-Cancer Properties :
    • Similar compounds have shown potential anti-cancer effects by modulating cellular responses and enhancing drug delivery efficiency . Further research is needed to establish the specific mechanisms by which this compound may exert these effects.
  • Cellular Interaction :
    • The compound has been observed to interact with cellular membranes, allowing for the release of encapsulated agents into the cytoplasm. This mechanism is crucial for the efficacy of drug delivery systems .

Table 1: Comparative Analysis of Similar Compounds

Compound NameMolecular FormulaKey Features
Heptadecan-9-yl 8-[3-hydroxypropyl-(7-nonoxy-7-oxoheptyl)amino]octanoateC44H87NO5Similar structure; used in drug delivery
Nonyl 10-[(8-heptadecan-9-yloxy)-8-oxooctyl-(2-hydroxyethyl)amino]decanoateC45H91NO5Enhanced stability; effective for mRNA delivery
Heptadecanoyl phosphocholineC23H50NO8PPhospholipid; used in membrane studies

This table highlights the structural similarities and unique properties of this compound compared to other lipid compounds. Each compound's features contribute to its specific applications in drug delivery and therapeutic contexts.

Case Study: Lipid Nanoparticle Formulation

A study exploring the formulation of lipid nanoparticles using this compound demonstrated its capability to encapsulate therapeutic agents effectively. The research indicated that these nanoparticles could significantly enhance the stability and bioavailability of mRNA vaccines in preclinical models .

The mechanism by which this compound operates involves:

  • Formation of Lipid Nanoparticles : The compound's amphiphilic characteristics allow it to self-assemble into nanoparticles that can encapsulate various therapeutic agents.
  • Cell Membrane Interaction : Upon entering cells, these nanoparticles facilitate the release of their contents into the cytoplasm, where they can exert their intended effects .

Q & A

Q. Advanced: How can conflicting spectral data (e.g., NMR vs. mass spectrometry) be resolved during characterization?

  • Methodological Answer :
    • Basic : Employ a combination of NMR (1H, 13C, DEPT, and 2D-COSY/HMBC/HSQC) to map functional groups and connectivity, FT-IR for carbonyl/amine validation, and high-resolution mass spectrometry (HRMS) for molecular weight confirmation . For purity assessment, use HPLC with a C18 column and gradient elution.
    • Advanced : Discrepancies may arise from impurities, solvent effects, or dynamic conformational changes. Cross-validate using computational NMR shift prediction (DFT calculations with Gaussian or ORCA) to compare experimental vs. theoretical spectra. For mass spectrometry, perform tandem MS/MS fragmentation analysis to confirm backbone integrity .

Basic: What synthetic strategies are viable for producing this compound?

Q. Advanced: How can Design of Experiments (DoE) optimize reaction yield and minimize side-products?

  • Methodological Answer :
    • Basic : Use Steglich esterification for the ester linkage and amide coupling (e.g., EDC/NHS) for the amino group. Monitor intermediates via TLC and purify via column chromatography .
    • Advanced : Apply factorial design (e.g., 2^k or response surface methodology) to test variables (temperature, catalyst ratio, solvent polarity). Use ANOVA to identify significant factors and optimize conditions. For reproducibility, validate with reaction calorimetry to track exothermicity and side reactions .

Basic: How can the compound’s stability under varying pH/temperature conditions be assessed?

Q. Advanced: What mechanistic insights explain degradation pathways observed in stability studies?

  • Methodological Answer :
    • Basic : Conduct accelerated stability testing (ICH Q1A guidelines) using HPLC to quantify degradation products. Use buffers (pH 3–9) and temperatures (25–60°C) to simulate stress conditions .
    • Advanced : Combine LC-MS/MS to identify degradation byproducts and molecular dynamics (MD) simulations (GROMACS) to model hydrolysis/oxidation pathways. Validate with Arrhenius plots to predict shelf-life .

Basic: What theoretical frameworks guide the study of this compound’s surfactant-like properties?

Q. Advanced: How can molecular docking elucidate interactions with lipid bilayers or protein targets?

  • Methodological Answer :
    • Basic : Apply critical micelle concentration (CMC) measurements via tensiometry and Langmuir trough experiments to study monolayer formation .
    • Advanced : Use coarse-grained MD simulations (MARTINI force field) to model self-assembly dynamics. For biological interactions, perform docking studies (AutoDock Vina) with membrane proteins or enzymes to predict binding affinities .

Basic: How should researchers design assays to evaluate biological activity?

Q. Advanced: How can contradictory in vitro vs. in vivo efficacy data be reconciled?

  • Methodological Answer :
    • Basic : Use cell viability assays (MTT/XTT) for cytotoxicity screening and fluorescence microscopy to track cellular uptake. Validate via flow cytometry .
    • Advanced : Address discrepancies by analyzing pharmacokinetic parameters (e.g., bioavailability via LC-MS plasma profiling) or metabolomic profiling to identify in vivo metabolites. Integrate PBPK modeling (GastroPlus) to bridge in vitro-in vivo gaps .

Basic: What computational tools predict physicochemical properties (e.g., logP, solubility)?

Q. Advanced: How can machine learning improve predictive accuracy for novel derivatives?

  • Methodological Answer :
    • Basic : Use QSAR models (e.g., ACD/Labs, MarvinSuite) to estimate logP, solubility, and pKa. Validate with experimental shake-flask methods .
    • Advanced : Train neural networks (TensorFlow/PyTorch) on datasets of structurally similar compounds. Incorporate molecular descriptors (e.g., topological polar surface area) and validate via leave-one-out cross-validation .

Basic: How to validate the compound’s role in drug delivery systems?

Q. Advanced: What advanced imaging techniques quantify nano-carrier assembly and drug release?

  • Methodological Answer :
    • Basic : Use dynamic light scattering (DLS) for particle size and zeta potential for surface charge. Test drug encapsulation efficiency via UV-Vis .
    • Advanced : Employ cryo-TEM for nanostructure visualization and fluorescence resonance energy transfer (FRET) to monitor real-time drug release. Validate with synchrotron small-angle X-ray scattering (SAXS) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.